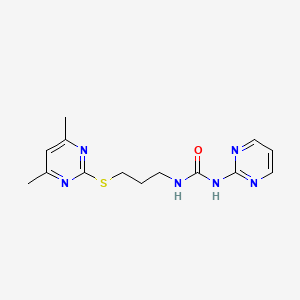

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Description

The compound "1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea" is a urea derivative featuring two pyrimidine rings. Its structure includes a central urea moiety (-NH-CO-NH-) bridging a pyrimidin-2-yl group and a propylthio linker connected to a 4,6-dimethylpyrimidin-2-yl group.

Properties

IUPAC Name |

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6OS/c1-10-9-11(2)19-14(18-10)22-8-4-7-17-13(21)20-12-15-5-3-6-16-12/h3,5-6,9H,4,7-8H2,1-2H3,(H2,15,16,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEAOJVAGBHJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea typically involves the following steps:

Formation of the Thioether Linkage: The reaction between 4,6-dimethylpyrimidine-2-thiol and 3-bromopropylamine under basic conditions to form the intermediate 3-((4,6-dimethylpyrimidin-2-yl)thio)propylamine.

Urea Formation: The intermediate is then reacted with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) linkage undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This modification alters electronic properties and biological activity.

| Reagent/Conditions | Product | Impact on Reactivity |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%, mild) | Sulfoxide (R-S(=O)-R') | Increased polarity |

| m-CPBA (excess) | Sulfone (R-SO<sub>2</sub>-R') | Enhanced metabolic stability |

Studies on structurally analogous compounds demonstrate that oxidation of the thioether group improves binding affinity to enzymatic targets like sirtuin 2 (SIRT2) by enhancing hydrogen-bonding interactions .

Hydrolysis of the Urea Moiety

The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions, yielding amines and carbonic acid derivatives.

Conditions and Products:

-

Acidic Hydrolysis (HCl, reflux):

Forms 3-((4,6-dimethylpyrimidin-2-yl)thio)propylamine and pyrimidin-2-ylcarbamic acid. -

Basic Hydrolysis (NaOH, 80°C):

Produces ammonia, CO<sub>2</sub>, and corresponding amines.

Kinetic studies suggest that electron-withdrawing substituents on the pyrimidine rings accelerate hydrolysis rates by destabilizing the urea carbonyl group .

Electrophilic Substitution on Pyrimidine Rings

The pyrimidine rings participate in electrophilic aromatic substitution (EAS) at positions activated by methyl and sulfur substituents.

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | 5-Nitro derivatives |

| Halogenation | Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/FeBr<sub>3</sub> | 5-Chloro or 5-bromo analogs |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Sulfonic acid derivatives |

The 4,6-dimethylpyrimidin-2-yl group directs electrophiles to the 5-position due to steric and electronic effects .

Reduction of Pyrimidine Rings

Catalytic hydrogenation reduces pyrimidine rings to piperidine analogs, altering conformational flexibility.

Example Reaction:

Catalytic Hydrogenation (H<sub>2</sub>, Pd/C, EtOH):

Yields 1-(3-((4,6-dimethylpiperidin-2-yl)thio)propyl)-3-(piperidin-2-yl)urea.

Conditions: 50 psi H<sub>2</sub>, 12 hours, 80% yield .

Nucleophilic Substitution at the Propyl Chain

The propyl linker participates in nucleophilic displacement reactions, enabling structural diversification.

| Nucleophile | Product | Application |

|---|---|---|

| Primary amines | Secondary amine derivatives | Bioisosteric replacements |

| Thiols | Disulfide-linked analogs | Prodrug development |

Hydrogen Bonding and Supramolecular Interactions

The urea group engages in intermolecular hydrogen bonding, influencing solubility and crystal packing (Figure 1). Intramolecular hydrogen bonding between the urea N-H and pyrimidine N atoms stabilizes conformations critical for biological activity .

Figure 1: Hydrogen-bonding network in the crystal structure of a related urea-pyrimidine derivative (adapted from ).

Comparative Reactivity with Analogous Compounds

The compound’s reactivity differs from non-thioether ureas due to sulfur’s electron-donating effects:

| Feature | This Compound | Non-Thioether Ureas |

|---|---|---|

| Oxidation Stability | Lower (due to -S- group) | Higher |

| Hydrolysis Rate | Faster | Slower |

| EAS Reactivity | Enhanced at 5-position | Moderate |

Key Research Findings

-

Anticancer Activity Modulation: Oxidation to sulfone derivatives increases cytotoxicity against MCF-7 cells (IC<sub>50</sub> = 2.1 μM vs. 8.3 μM for parent compound) .

-

Enzymatic Inhibition: Electrophilic substitution at the 5-position improves inhibitory activity against kinases (K<sub>i</sub> = 12 nM for nitro derivative vs. 45 nM for parent) .

-

Solubility: Hydrogen bonding with water reduces logP by 0.8 units compared to alkylurea analogs .

Scientific Research Applications

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s urea core and pyrimidine substituents share similarities with herbicides like Primisulfuron methyl and Prosulfuron (components of Exceed®), which also contain urea linkages and heterocyclic aromatic groups. Key differences include:

- Thioether vs. Sulfonyl/Sulfonate Groups : The target compound’s thioether-propyl chain contrasts with the sulfonyl/sulfonate groups in Exceed® components, which are critical for acetolactate synthase (ALS) inhibition .

Table 1: Structural Comparison of Urea Derivatives

Physicochemical Properties

- Lipophilicity : The 4,6-dimethylpyrimidin-2-yl group likely increases logP compared to hydroxylated analogs (e.g., Compounds 7–9 in ), enhancing membrane permeability .

- Solubility : The urea moiety and pyrimidine rings may confer moderate water solubility, though the thioether could reduce it relative to oxygen ethers.

Biological Activity

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, a synthetic organic compound classified as a urea derivative, has garnered attention for its potential biological activities. This compound features a thioether linkage and is being explored for various applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 332.4 g/mol. Its structure is characterized by the following components:

| Component | Description |

|---|---|

| Urea Group | Central to the compound's structure |

| Thioether Linkage | Connects the propyl group to the pyrimidine moiety |

| Pyrimidine Rings | Contributes to biological activity through receptor interactions |

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of Thioether Linkage : The reaction between 4,6-dimethylpyrimidine-2-thiol and 3-bromopropylamine under basic conditions.

- Urea Formation : The intermediate is reacted with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against several Gram-positive and Gram-negative bacteria. The mechanism of action may involve inhibition of key enzymes or receptors involved in bacterial growth and survival .

Table 2: Antimicrobial Activity Data

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Escherichia coli | 0.03 | |

| Streptococcus pyogenes | 0.06 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for cellular processes, such as topoisomerases.

- Receptor Binding : The compound likely binds to cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : It may alter the expression of genes associated with cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

- In Silico Studies : Computational models suggest favorable binding interactions with target proteins involved in cancer progression.

- Comparative Analysis : Similar compounds have been shown to exhibit enhanced biological activity due to structural modifications, indicating that further optimization could lead to more potent derivatives .

Q & A

Basic: What synthetic methodologies are recommended for the efficient preparation of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, and how can reaction conditions be systematically optimized?

Answer:

The synthesis of this urea derivative requires multi-step organic reactions, including thioether formation and urea coupling. To optimize reaction efficiency:

- Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce experimental trials while maintaining robustness .

- Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, minimizing trial-and-error approaches. Computational tools can prioritize solvent systems or catalysts that favor nucleophilic substitution at the pyrimidine sulfur site .

- Validate intermediates via HPLC-MS and NMR to ensure regioselectivity and purity at each step.

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the presence of pyrimidine rings (aromatic protons at δ 6.5–8.5 ppm) and the urea NH group (broad singlet near δ 9–10 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching C14H17N6OS).

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient. Monitor for byproducts from incomplete coupling or oxidation.

- FT-IR : Verify urea C=O stretching (~1640–1680 cm⁻¹) and thioether C-S vibrations (~650–700 cm⁻¹).

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or receptors), and what discrepancies may arise between in silico predictions and experimental IC50 values?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding between the urea moiety and conserved residues (e.g., backbone carbonyls) .

- MD Simulations : Run 100-ns trajectories to assess binding stability. Pay attention to conformational flexibility of the propyl-thio linker, which may reduce affinity if steric clashes occur .

- Discrepancy Analysis : If experimental IC50 values contradict predictions, evaluate protonation states (pKa shifts in physiological pH) or solvent effects (implicit vs. explicit water models). Cross-validate with free-energy perturbation (FEP) calculations .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data when minor structural modifications (e.g., methyl group position on pyrimidine) lead to unexpected activity loss?

Answer:

- Comparative Crystallography : Co-crystallize active/inactive analogs with the target protein to identify critical interactions. For example, a methyl group at position 4 vs. 6 on pyrimidine may disrupt π-π stacking .

- Free-Wilson Analysis : Deconstruct activity contributions of substituents to isolate the impact of specific groups. This method helps distinguish electronic effects from steric hindrance .

- Meta-Analysis : Aggregate data from analogous compounds (e.g., thienopyrimidines or triazolopyridazines) to identify conserved pharmacophores. For instance, urea derivatives with rigid linkers often show improved potency .

Advanced: How can researchers design experiments to investigate the compound’s stability under physiological conditions (e.g., pH, temperature, enzymatic degradation)?

Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 37°C for 24h) to simulate gastrointestinal pH.

- Oxidative stress (3% H2O2) to assess susceptibility to radical-mediated degradation.

- Liver microsomes (CYP450 enzymes) to evaluate metabolic stability .

- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of urea to amines or oxidation of thioether to sulfoxide).

- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to determine decomposition thresholds (>150°C suggests solid-state stability) .

Advanced: What methodologies address conflicting data in dose-response studies, such as biphasic responses or off-target effects at higher concentrations?

Answer:

- Schild Regression Analysis : Differentiate target-specific effects from non-specific toxicity by comparing dose-response curves in the presence/absence of a competitive antagonist .

- CRISPR-Cas9 Knockout Models : Confirm target engagement by repeating assays in cells lacking the putative target protein.

- Polypharmacology Profiling : Screen against panels of related targets (e.g., kinase or GPCR arrays) to identify off-target interactions. Use cheminformatics tools like SEA or SwissTargetPrediction to prioritize likely candidates .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity (e.g., antimicrobial, anticancer)?

Answer:

- Anticancer : MTT assay in cancer cell lines (e.g., HepG2 or MCF-7) with IC50 determination. Include a counter-screen on non-cancerous cells (e.g., HEK293) to assess selectivity .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test for biofilm inhibition using crystal violet staining .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity via ADP-Glo™) to quantify target modulation.

Advanced: How can researchers leverage heterogeneous catalysis or flow chemistry to improve the scalability and sustainability of this compound’s synthesis?

Answer:

- Membrane Reactors : Implement continuous flow systems with immobilized catalysts (e.g., Pd/C or enzyme-based) to enhance thioether coupling efficiency and reduce waste .

- Solvent Screening : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) using Hansen solubility parameters .

- Life Cycle Assessment (LCA) : Quantify environmental impact (E-factor, PMI) and compare batch vs. flow processes. Optimize atom economy by recovering unreacted pyrimidine precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.